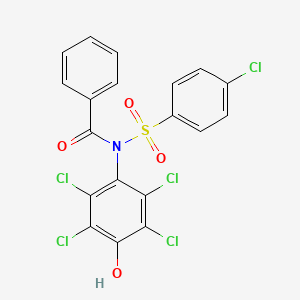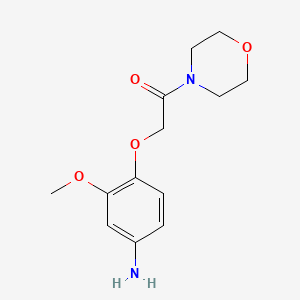
2-(4-Amino-2-methoxyphenoxy)-1-(morpholin-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Amino-2-methoxyphenoxy)-1-(morpholin-4-yl)ethanone, also known as 4-AM-2-MOP, is an organic compound and a derivative of morpholine. It is a colorless, crystalline solid that is soluble in water. 4-AM-2-MOP has a wide range of applications in the fields of scientific research, particularly in the areas of biochemistry and pharmacology.
Mécanisme D'action
2-(4-Amino-2-methoxyphenoxy)-1-(morpholin-4-yl)ethanone has been shown to act as an enzyme inhibitor, blocking the action of certain enzymes. It has been demonstrated to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of the enzyme can lead to an increase in the levels of acetylcholine in the brain, which can have a variety of effects on behavior and cognition.
Biochemical and Physiological Effects
This compound has been demonstrated to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase levels of the neurotransmitter acetylcholine, which can lead to improved learning and memory. In addition, it has been demonstrated to increase the production of dopamine, a neurotransmitter associated with reward and motivation. It has also been shown to reduce levels of the stress hormone cortisol and to reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(4-Amino-2-methoxyphenoxy)-1-(morpholin-4-yl)ethanone in laboratory experiments has a number of advantages and limitations. One of the main advantages is its low cost and availability. In addition, it is relatively easy to synthesize and can be used in a variety of experiments. The main limitation is that it can be toxic in high concentrations, so it must be used with caution.
Orientations Futures
There are a number of potential future directions for the use of 2-(4-Amino-2-methoxyphenoxy)-1-(morpholin-4-yl)ethanone in scientific research. One potential direction is in the development of new drugs and therapies. For example, it could be used as a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, it could be used to develop new compounds for use in drug delivery systems and as a potential treatment for cancer. Another potential direction is to use this compound as a tool for studying the biochemical and physiological effects of various compounds. Finally, it could be used as a tool for studying the effects of various environmental factors on the body.
Méthodes De Synthèse
The synthesis of 2-(4-Amino-2-methoxyphenoxy)-1-(morpholin-4-yl)ethanone is relatively straightforward. It can be produced through the reaction of 4-amino-2-methoxyphenol and morpholine in an aqueous solution. The reaction is typically carried out in a 1:1 molar ratio of the two reactants and can be catalyzed by either an acid or a base. The product is then precipitated from the reaction mixture and can be collected by filtration.
Applications De Recherche Scientifique
2-(4-Amino-2-methoxyphenoxy)-1-(morpholin-4-yl)ethanone has been widely used in scientific research, particularly in the fields of biochemistry and pharmacology. It has been used as a reagent in the synthesis of various compounds, such as peptides, lipids, and nucleotides. In addition, it has been used as a ligand in the preparation of metal complexes and as a catalyst in the synthesis of various organic compounds.
Propriétés
IUPAC Name |
2-(4-amino-2-methoxyphenoxy)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-17-12-8-10(14)2-3-11(12)19-9-13(16)15-4-6-18-7-5-15/h2-3,8H,4-7,9,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOFNIROANASJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)OCC(=O)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2389350.png)
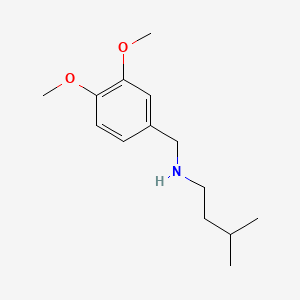
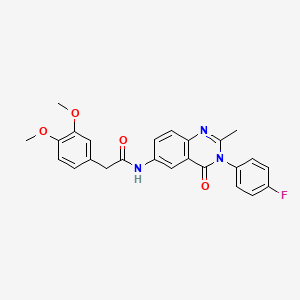
![1-[4-(Diethylamino)-2-methylphenyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2389353.png)

![(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2389356.png)
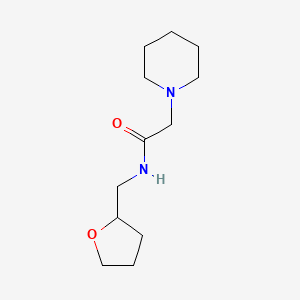

![3-Fluoro-3-[3-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride](/img/structure/B2389362.png)

![(Z)-2-(3,4-dimethylphenyl)-N-(3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2389368.png)

![Racemic-(6S,8Ar)-Tert-Butyl 6-(Hydroxymethyl)Hexahydropyrrolo[1,2-A]Pyrazine-2(1H)-Carboxylate](/img/structure/B2389371.png)
